(2xi)-D-gluco-heptonic acid
Overview
Description
(2xi)-D-gluco-heptonic acid is a seven-carbon sugar acid derived from glucose It is a member of the heptonic acid family, which are known for their role in various biochemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2xi)-D-gluco-heptonic acid typically involves the oxidation of D-glucose. One common method is the use of nitric acid as an oxidizing agent under controlled conditions. The reaction is carried out at a temperature range of 20-30°C, and the pH is maintained between 2 and 3 to ensure optimal yield. Another method involves the use of enzymatic oxidation, where specific enzymes catalyze the conversion of D-glucose to this compound under mild conditions.
Industrial Production Methods
Industrial production of this compound often employs biotechnological approaches due to their efficiency and eco-friendliness. Microbial fermentation using genetically engineered bacteria or fungi is a common method. These microorganisms are capable of converting glucose into this compound with high specificity and yield. The fermentation process is typically carried out in large bioreactors under controlled conditions of temperature, pH, and aeration.
Chemical Reactions Analysis
Types of Reactions
(2xi)-D-gluco-heptonic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce heptaric acid.
Reduction: Reduction of this compound can yield heptonic alcohols.
Substitution: It can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Nitric acid or enzymatic oxidants are commonly used.
Reduction: Sodium borohydride or catalytic hydrogenation are typical methods.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for halogenation reactions.
Major Products
Oxidation: Heptaric acid.
Reduction: Heptonic alcohols.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
(2xi)-D-gluco-heptonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: It serves as a substrate in enzymatic studies to understand metabolic pathways.
Industry: Used in the production of biodegradable polymers and as a chelating agent in various industrial processes.
Mechanism of Action
The mechanism of action of (2xi)-D-gluco-heptonic acid involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for various enzymes, facilitating biochemical reactions. The molecular targets include enzymes involved in carbohydrate metabolism, where it can inhibit or activate specific pathways depending on its concentration and the presence of other cofactors.
Comparison with Similar Compounds
Similar Compounds
D-gluconic acid: A six-carbon sugar acid derived from glucose.
D-galactonic acid: Another six-carbon sugar acid with similar properties.
D-mannonic acid: A six-carbon sugar acid derived from mannose.
Uniqueness
(2xi)-D-gluco-heptonic acid is unique due to its seven-carbon structure, which provides distinct chemical and physical properties compared to six-carbon sugar acids. Its additional carbon atom allows for more complex interactions and reactions, making it a valuable compound in various applications.
Properties
IUPAC Name |
2,3,4,5,6,7-hexahydroxyheptanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O8/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15/h2-6,8-13H,1H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMLJOLKUYYJFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(=O)O)O)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90859145 | |
Record name | Heptonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90859145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
488-36-8, 23351-51-1 | |
Record name | D-glycero-D-ido-Heptonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-gluco-Heptonic acid, (2.xi.)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | D-glycero-D-ido-Heptonic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | D-glycero-D-ido-heptonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.977 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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